Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is a complex organic compound with a unique structure that includes a phosphinylidene group and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- typically involves multiple steps. The process begins with the preparation of the 2,2-dimethylpropanoic acid derivative, followed by the introduction of the phosphinylidene group. The phenoxyphenyl moiety is then attached through a series of esterification reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Advanced purification methods, including distillation and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenoxyphenyl derivatives.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may interact with enzymes or receptors, modulating their activity. The phosphinylidene group can participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: This compound shares structural similarities but lacks the phosphinylidene and phenoxyphenyl groups.
Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-cis)-: Similar in having a phenoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is unique due to its combination of a phosphinylidene group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
178060-79-2 |
---|---|
Molecular Formula |
C28H39O11PS |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(1S)-1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)/t24-/m0/s1 |
InChI Key |
PMGZJNCIQHGNLT-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCOP(=O)([C@H](CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.